

Commercial Availability and Technical Guide for Iprovalicarb-d8

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Compound of Interest

Compound Name: Iprovalicarb-d8

Cat. No.: B15559633

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and experimental applications of **Iprovalicarb-d8**. **Iprovalicarb-d8** is the deuterated analogue of Iprovalicarb, a systemic fungicide used to control Oomycete pathogens. Due to its isotopic labeling, **Iprovalicarb-d8** is an ideal internal standard for quantitative analysis of Iprovalicarb residues in various matrices by mass spectrometry.

Commercial Availability

Iprovalicarb-d8 is available from several specialized chemical suppliers as a reference material for research and analytical purposes. The primary suppliers identified are LGC Standards and Toronto Research Chemicals (TRC), a brand of LGC. It is typically sold in small quantities for laboratory use.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Iprovalicarb-d8**, compiled from supplier information.

Table 1: General and Chemical Properties of **Iprovalicarb-d8**

Property	Value	Source
Synonyms	Iprovalicarb D8 (Valinyl D8)	LGC Standards
Molecular Formula	C ₁₈ D ₈ H ₂₀ N ₂ O ₃	LGC Standards[1][2]
Molecular Weight	328.4758 g/mol	LGC Standards[1][2]
Accurate Mass	328.2602	LGC Standards[1][2]
Unlabeled CAS Number	140923-17-7	LGC Standards[1]

Table 2: Commercial Product Specifications for **Iprovalicarb-d8**

Supplier	Product Code	Available Pack Sizes	Purity	Storage Temperature
LGC Standards (TRC)	TRC-I747502	2.5 mg, 10 mg, 25 mg	Not specified, sold as neat material	+20°C
Adva Tech Group Inc.	Not specified	Inquiry required	>95% (HPLC)	Not specified

Note: While a specific Certificate of Analysis was not publicly available, suppliers like LGC Standards state that their reference materials are produced under ISO/IEC 17025 and ISO 17034 accreditations, ensuring high quality and characterization. A detailed Certificate of Analysis with batch-specific purity and isotopic enrichment would be provided upon purchase.

Experimental Protocols

Iprovalicarb-d8 is primarily used as an internal standard in analytical methods for the quantification of Iprovalicarb. Below is a representative experimental protocol for the analysis of Iprovalicarb residues in a crop matrix, such as tomatoes, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Iprovalicarb-d8** as an internal standard. This protocol is a composite based on established methods for Iprovalicarb analysis.

Objective: To quantify the concentration of Iprovalicarb in a tomato matrix using a validated LC-MS/MS method with **Iprovalicarb-d8** as an internal standard.

Materials:

- Iprovalicarb analytical standard
- **Iprovalicarb-d8** internal standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Tomato samples (control and test)
- Centrifuge tubes (50 mL)
- Syringe filters (0.22 μm)
- LC-MS/MS system

Procedure:

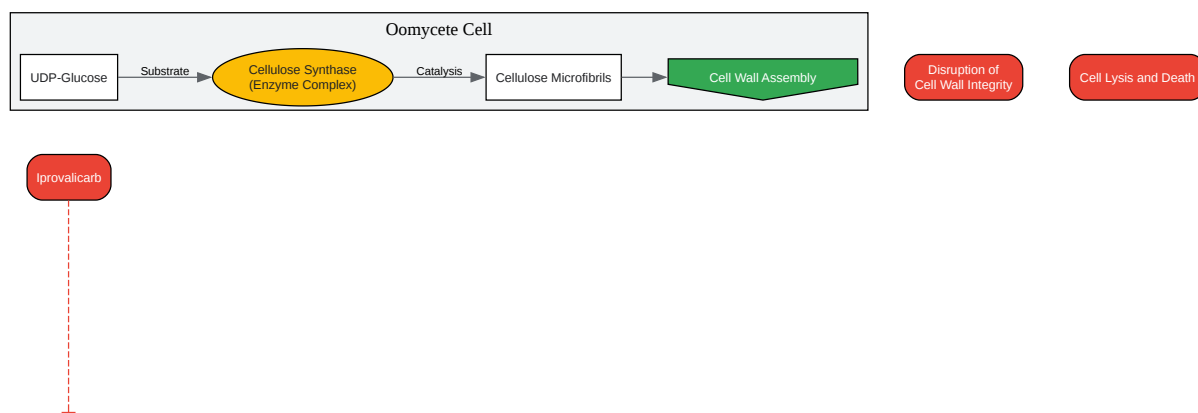
- Standard Solution Preparation:
 - Prepare a stock solution of Iprovalicarb (e.g., 1000 $\mu\text{g/mL}$) in acetonitrile.
 - Prepare a stock solution of **Iprovalicarb-d8** (e.g., 1000 $\mu\text{g/mL}$) in acetonitrile.
 - From the stock solutions, prepare a series of working standard solutions of Iprovalicarb at different concentrations for the calibration curve.

- Prepare a working internal standard solution of **Iprovalicarb-d8** at a fixed concentration (e.g., 100 ng/mL).
- Sample Extraction (QuEChERS method):
 - Homogenize 10 g of the tomato sample.
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike the sample with a known volume of the **Iprovalicarb-d8** internal standard solution.
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
 - Shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant from the extraction step.
 - Transfer it to a d-SPE tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18 sorbent.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- LC-MS/MS Analysis:
 - Take the supernatant from the d-SPE step and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - Inject an aliquot into the LC-MS/MS system.
 - Liquid Chromatography (LC) Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient elution program.
- Flow rate: 0.3 mL/min.
- Column temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS) Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Monitor the precursor-to-product ion transitions for both Iprovalicarb and **Iprovalicarb-d8** (Multiple Reaction Monitoring - MRM).
 - Iprovalicarb: e.g., m/z 321.2 \rightarrow 119.1 (quantifier), 321.2 \rightarrow 203.2 (qualifier).
 - **Iprovalicarb-d8**: e.g., m/z 329.2 \rightarrow 127.1.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Iprovalicarb to **Iprovalicarb-d8** against the concentration of the Iprovalicarb standards.
 - Determine the concentration of Iprovalicarb in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

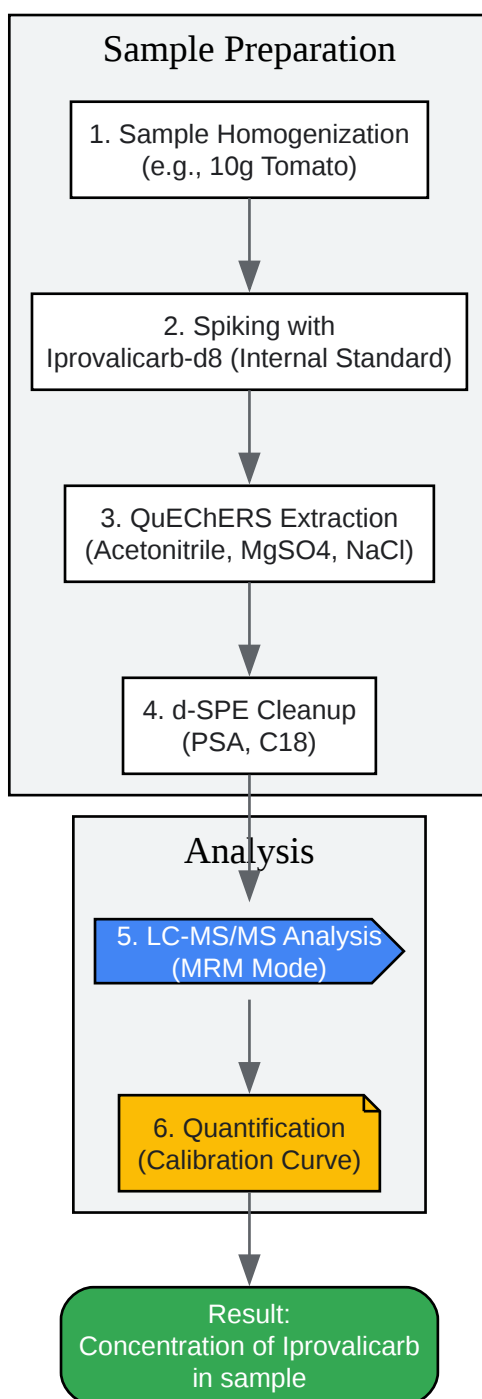
Iprovalicarb's fungicidal activity stems from its inhibition of cellulose synthesis in Oomycetes, which are fungus-like eukaryotes with cell walls containing cellulose.[3][4] This disruption of a critical structural component leads to cell wall breakdown and ultimately, cell death. The following diagram illustrates the proposed mechanism of action.



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Caption: Mechanism of action of Iprovalicarb as a cellulose synthase inhibitor in Oomycetes.

The following diagram illustrates the workflow for the experimental protocol described above.



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Caption: Experimental workflow for the quantification of Iprovalicarb using an internal standard.

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References

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